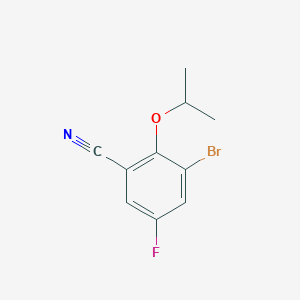![molecular formula C15H17BrN2O2S B13903054 trans-4-[[(6-Bromo-1,3-benzothiazol-2-yl)amino]methyl]cyclohexanecarboxylic acid](/img/structure/B13903054.png)
trans-4-[[(6-Bromo-1,3-benzothiazol-2-yl)amino]methyl]cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4-[[(6-Bromo-1,3-benzothiazol-2-yl)amino]methyl]cyclohexanecarboxylic acid: is a complex organic compound with the molecular formula C15H17BrN2O2S and a molecular weight of 369.28 g/mol This compound features a cyclohexane ring substituted with a carboxylic acid group and a benzothiazole moiety, which is further brominated
Métodos De Preparación
The synthesis of trans-4-[[(6-Bromo-1,3-benzothiazol-2-yl)amino]methyl]cyclohexanecarboxylic acid involves multiple steps. The key steps include the formation of the benzothiazole ring, bromination, and subsequent attachment to the cyclohexane ring. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzothiazole ring.
Aplicaciones Científicas De Investigación
trans-4-[[(6-Bromo-1,3-benzothiazol-2-yl)amino]methyl]cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of trans-4-[[(6-Bromo-1,3-benzothiazol-2-yl)amino]methyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparación Con Compuestos Similares
Similar compounds include other benzothiazole derivatives and cyclohexane carboxylic acids. Compared to these compounds, trans-4-[[(6-Bromo-1,3-benzothiazol-2-yl)amino]methyl]cyclohexanecarboxylic acid is unique due to the presence of both the benzothiazole and cyclohexane moieties, as well as the bromine atom. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C15H17BrN2O2S |
|---|---|
Peso molecular |
369.3 g/mol |
Nombre IUPAC |
4-[[(6-bromo-1,3-benzothiazol-2-yl)amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H17BrN2O2S/c16-11-5-6-12-13(7-11)21-15(18-12)17-8-9-1-3-10(4-2-9)14(19)20/h5-7,9-10H,1-4,8H2,(H,17,18)(H,19,20) |
Clave InChI |
WMTHWGNMWPVKPT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1CNC2=NC3=C(S2)C=C(C=C3)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13902972.png)
![Tert-butyl trans-3,4,4A,5,7,7A-hexahydro-2H-furo[3,4-B]pyridine-1-carboxylate](/img/structure/B13902978.png)
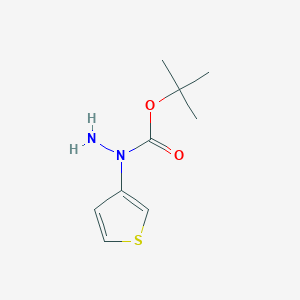
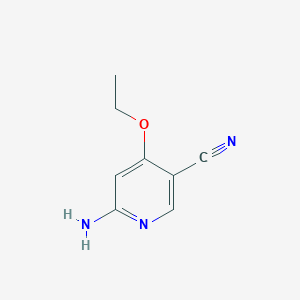
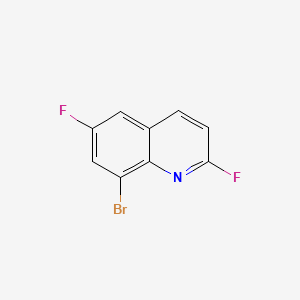
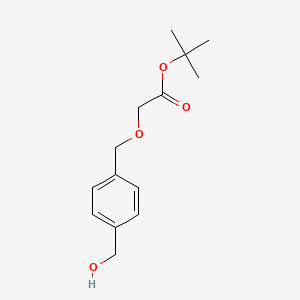
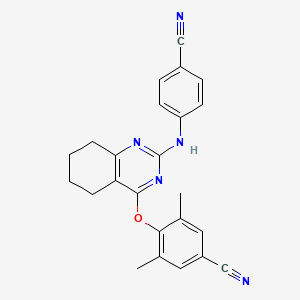
![3-(3,8-Diazabicyclo[3.2.1]octan-3-yl)propan-1-ol;dihydrochloride](/img/structure/B13903019.png)
![(9E,12E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide](/img/structure/B13903025.png)
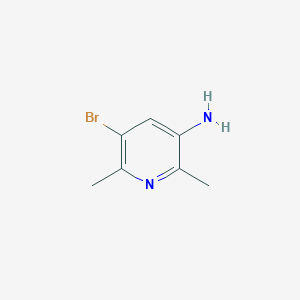

![trans-1,3,3a,4,6,6a-Hexahydrocyclopenta[c]thiophen-5-one](/img/structure/B13903045.png)
